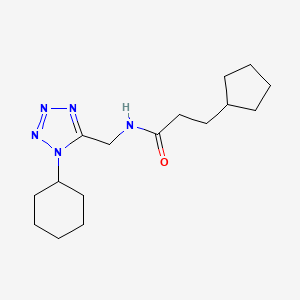

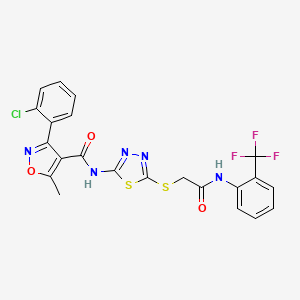

![molecular formula C13H9N3O2 B2606929 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine CAS No. 304685-51-6](/img/structure/B2606929.png)

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine

Vue d'ensemble

Description

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structure and versatility, which make them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .

Mécanisme D'action

Target of Action

Imidazo[1,5-a]pyridine derivatives, to which this compound belongs, are known to be significant structural components of a large number of agrochemicals and pharmaceuticals .

Mode of Action

Imidazo[1,5-a]pyridine derivatives have been reported to exhibit unique chemical structure and versatility, optical behaviors, and biological properties .

Biochemical Pathways

Imidazo[1,5-a]pyridine derivatives are known to have potential in several research areas, from materials science to the pharmaceutical field .

Result of Action

Imidazo[1,5-a]pyridine derivatives have shown promising innovations in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Action Environment

It is known that the compound is a solid and should be stored at room temperature .

Analyse Biochimique

Biochemical Properties

They have also been associated with various biological activities, including interactions with enzymes and proteins .

Cellular Effects

Imidazo[1,5-a]pyridine derivatives have shown potential in influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazo[1,5-a]pyridine derivatives have been associated with various molecular interactions, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Imidazo[1,5-a]pyridine derivatives have been synthesized and studied for their stability and long-term effects on cellular function .

Metabolic Pathways

Imidazo[1,5-a]pyridine derivatives have been associated with influencing many cellular pathways necessary for the proper functioning of cells .

Subcellular Localization

Imidazo[1,5-a]pyridine derivatives have been used as emitters in imaging, suggesting potential localization within specific cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 3-nitrobenzaldehyde with 2-aminopyridine under acidic conditions, followed by cyclization . Another approach involves the use of iodine-mediated one-pot synthesis, which simplifies the process and improves yield .

Industrial Production Methods: Industrial production methods for imidazo[1,5-a]pyridine derivatives often involve large-scale cyclocondensation and cycloaddition reactions. These methods are optimized for high yield and purity, making them suitable for pharmaceutical and agrochemical applications .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitro-substituted imidazo[1,5-a]pyridine derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for reduction.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products:

Oxidation: Nitro-substituted derivatives.

Reduction: Amino-substituted derivatives.

Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.

Applications De Recherche Scientifique

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its anti-cancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of optoelectronic devices and sensors

Comparaison Avec Des Composés Similaires

Imidazo[1,2-a]pyridine: Another member of the imidazo family with similar structural features but different reactivity.

Imidazo[4,5-b]pyridine: Known for its unique electronic properties and applications in materials science.

Imidazo[1,5-c]pyridine: Used in pharmaceutical research for its potential therapeutic effects

Uniqueness: 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine stands out due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, from drug development to materials science .

Propriétés

IUPAC Name |

3-(3-nitrophenyl)imidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)11-6-3-4-10(8-11)13-14-9-12-5-1-2-7-15(12)13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTGZHHDHITSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320009 | |

| Record name | 3-(3-nitrophenyl)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816228 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

304685-51-6 | |

| Record name | 3-(3-nitrophenyl)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

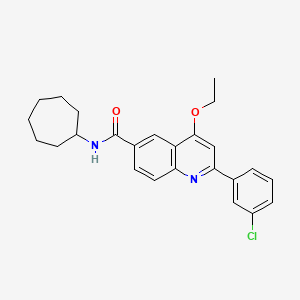

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2606847.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2606848.png)

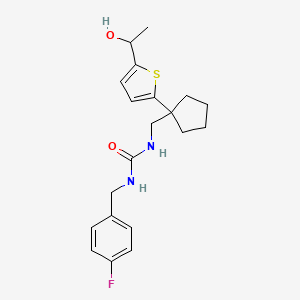

![n-{1-[2-(3-Formyl-1h-indol-1-yl)acetyl]piperidin-4-yl}propanamide](/img/structure/B2606850.png)

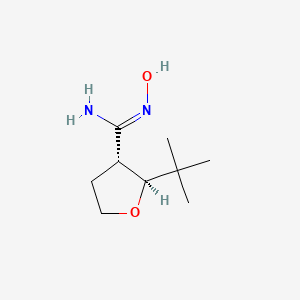

![tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2606852.png)

![(Z)-methyl 2-(6-methoxy-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2606853.png)

![ETHYL 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B2606860.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2606862.png)

![2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2606863.png)

![5-METHYL-N-PHENYL-7-[(1E)-1-PHENYLPROP-1-EN-2-YL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2606868.png)